Clindamycin 3-Palmitate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . It’s a semisynthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin . It’s used to treat a wide variety of serious bacterial infections .

Synthesis Analysis

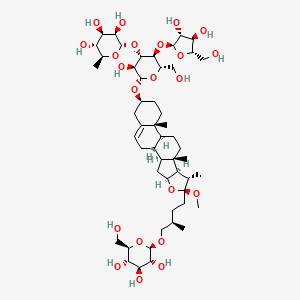

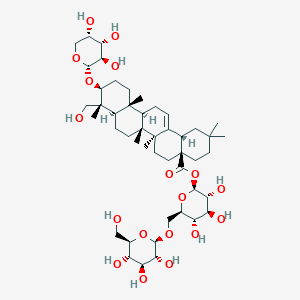

Clindamycin is a semisynthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .Molecular Structure Analysis

The molecular formula of Clindamycin Palmitate Hydrochloride is C34H64Cl2N2O6S . The average mass is 699.853 Da and the monoisotopic mass is 698.386230 Da .Chemical Reactions Analysis

Clindamycin Palmitate Hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin .Physical And Chemical Properties Analysis

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . The chemical name for clindamycin palmitate hydrochloride is Methyl 7-chloro-6, 7, 8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Clindamycin Palmitate Hydrochloride should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It’s important to continue taking this medication until the full prescribed amount is finished, even if symptoms disappear after a few days . Stopping the medication too early may result in a return of the infection .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin 3-Palmitate Hydrochloride involves the esterification of Clindamycin with Palmitic acid followed by the reaction with Hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Clindamycin", "Palmitic acid", "Hydrochloric acid", "Methanol", "Diisopropylcarbodiimide (DIC)", "4-Dimethylaminopyridine (DMAP)" ], "Reaction": [ "Clindamycin is dissolved in methanol and reacted with Palmitic acid in the presence of DIC and DMAP to form Clindamycin 3-Palmitate.", "The resulting product is purified by column chromatography.", "Clindamycin 3-Palmitate is then reacted with Hydrochloric acid to form Clindamycin 3-Palmitate Hydrochloride.", "The final product is purified by recrystallization." ] } | |

Número CAS |

30747-19-4 |

Nombre del producto |

Clindamycin 3-Palmitate Hydrochloride |

Fórmula molecular |

C₃₄H₆₃ClN₂O₆S ·HCl |

Peso molecular |

663.393646 |

Sinónimos |

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

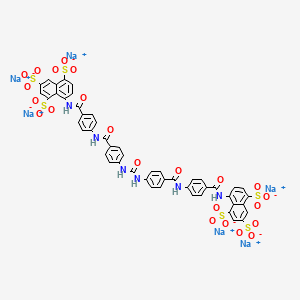

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)